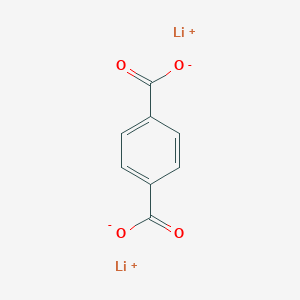

Dilithium terephthalate

Descripción general

Descripción

Dilithium terephthalate is an organic compound with the molecular formula C8H4Li2O4 . It is used in organic batteries due to its low cost, biodegradability, renewability, and environmental friendliness . The synthesized this compound has well-grown crystallinity and non-uniform shaped particles without impurities .

Synthesis Analysis

This compound can be synthesized through an incomplete acid-base neutralization reaction . Its subsequent thermally induced decarboxylation mechanism leads to the formation of a new polymorph of dilithium . Another method of synthesis involves the use of waste soda bottles via microwave depolymerization .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 177.997 Da and a monoisotopic mass of 178.042969 Da . The amino-functionalized material possesses a previously unknown crystal structure .

Chemical Reactions Analysis

The electrochemical performance of this compound is influenced by the choice of carbon conductors and electrolytes in organic batteries . The high lithium transference number of LiTFSI/TEGDME and the high electrical conductivity of graphene contribute to its good electrochemical properties .

Physical And Chemical Properties Analysis

This compound has a melting point of 300°C and is easily soluble in water and acetone. It has a density of 1.5 g/cm3 and is a stable compound that is highly resistant to moisture and heat. When dissolved in water, it forms a transparent solution.

Aplicaciones Científicas De Investigación

Lithium Battery Applications

Dilithium terephthalate is extensively studied for its applications in lithium batteries. Lakraychi et al. (2018) explored the substituent effect on the redox potential of lithium terephthalate, assessing symmetrical dilithium disubstituted-terephthalates as anode materials for lithium-ion batteries (Lakraychi, Dolhem, Djedaïni-Pilard, & Bécuwe, 2018). Similarly, Zhang et al. (2019) improved the electrochemical performance of this compound-based organic lithium-ion batteries by using sodium alginate as a binder, leading to significant improvements in capacity and efficiency (Zhang, Ren, Han, Xiao, Wang, & Meng, 2019).

Material Composition and Structural Studies

Kaduk's research (2000) on the crystal structures of this compound provides essential insights into its molecular arrangement, which is crucial for understanding its electrochemical properties (Kaduk, 2000). Lim and Kim (2018) focused on optimizing the electrolyte and carbon conductor for this compound organic batteries, contributing to the development of more efficient and environmentally friendly battery technologies (Lim & Kim, 2018).

Electrochemical Behavior and Polymorphism

Bernard et al. (2022) examined the impact of polymorphism on the electrochemical behavior of dilithium (2,3-dilithium-oxy-)terephthalate vs. Li, highlighting the role of crystal chemistry in the efficiency of organic electrodes (Bernard, Jouhara, Quarez, Levieux-Souid, Le Caër, Tran-Van, Renault, & Poizot, 2022).

Fuel Cell Applications

Renault et al. (2013) explored the unique properties of dilithium (2,5-dilithium-oxy)-terephthalate salt in the context of fuel cells, demonstrating its dual electrochemical/chemical reactivity, which allows a Li cell based on this organic salt to operate as a sort of "Li/O2 fuel cell" in emergencies (Renault, Gottis, Barrès, Courty, Chauvet, Dolhem, & Poizot, 2013).

Anode Material for Lithium-Ion Batteries

Renault et al. (2017) presented the synthesis and characterization of dilithium 2-aminoterephthalate as a novel anode material for lithium-ion batteries, showing stable capacities and promising rate capabilities (Renault, Oltean, Ebadi, Edström, & Brandell, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future of dilithium terephthalate lies in its potential use in rechargeable lithium organic batteries . The use of molecular engineering focused on tailoring redox-active organic moieties could lead to significant progress in this area . Additionally, the mitigation of lithium polysulfide shuttling in lithium-sulfur batteries using this compound is a promising area of research .

Propiedades

IUPAC Name |

dilithium;terephthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRBCNZJGBTYDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Li2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)